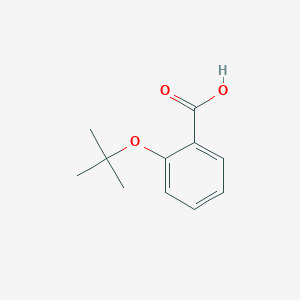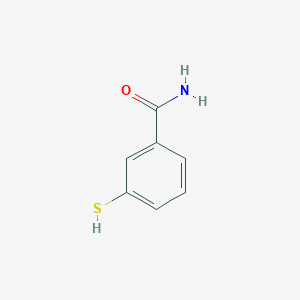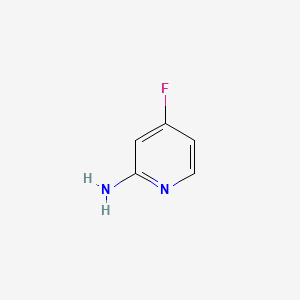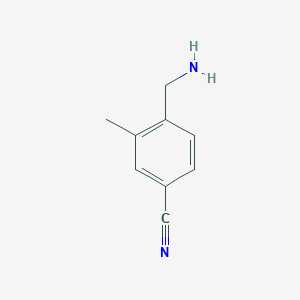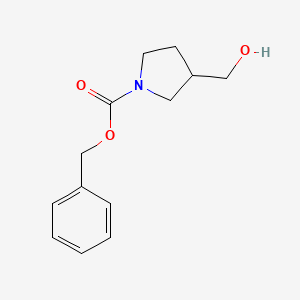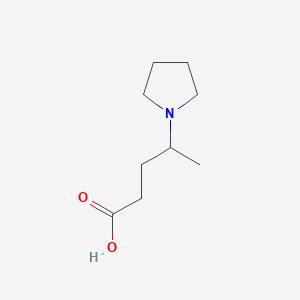
4-Pyrrolidin-1-yl-pentanoic acid
Übersicht
Beschreibung
4-Pyrrolidin-1-yl-pentanoic acid is a compound that can be associated with a class of substances that interact with neurotransmitter reuptake mechanisms, particularly those involving dopamine and norepinephrine. Although the specific compound is not directly mentioned in the provided papers, the related structures and their biological activities suggest a potential for pharmacological applications, especially in the context of substance abuse treatment .
Synthesis Analysis
The synthesis of compounds related to 4-pyrrolidin-1-yl-pentanoic acid involves the formation of 2-aminopentanophenones, which have shown selective inhibition of dopamine and norepinephrine transporters. The synthesis process is designed to yield compounds with minimal effect on serotonin trafficking and no significant affinity for various monoamine receptors . Additionally, the synthesis of related pyrrolidine compounds has been achieved through reactions involving pyrrole nuclei, which could be a starting point for synthesizing the 4-pyrrolidin-1-yl-pentanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-pyrrolidin-1-yl-pentanoic acid has been studied using X-ray structural analysis. For instance, pyridine betaines have been synthesized and their structure analyzed, revealing insights into the molecular configuration that could be relevant for understanding the structure of 4-pyrrolidin-1-yl-pentanoic acid . Moreover, DFT calculations have been employed to study tautomeric preferences in related compounds, which could inform the stability and reactivity of the pyrrolidin-1-yl moiety in 4-pyrrolidin-1-yl-pentanoic acid .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the reaction of propynoic acid with 4-(1-pyrrolidino)-pyridine has been shown to produce a cocrystal that does not polymerize upon exposure to gamma rays but undergoes a solid-state reaction upon heating to yield a mixture of pyridinium-l-acrylate isomers . This suggests that the pyrrolidin-1-yl group can participate in reactions leading to the formation of stable products under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-pyrrolidin-1-yl-pentanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The selective inhibition of monoamine transporters indicates that these compounds can cross biological membranes and interact with specific protein targets . The solid-state reactivity and the formation of cocrystals imply that the compound may have distinct solid-state properties, such as crystallinity and stability, which are important for its potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pyrrolone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pyrrolone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic , antibacterial , cardiotonic , antimycobacterial , antidepressant , antiviral , antitumor , and other activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUMCJLQKMUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-yl-pentanoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


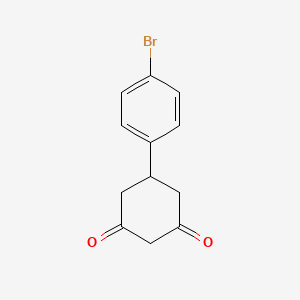
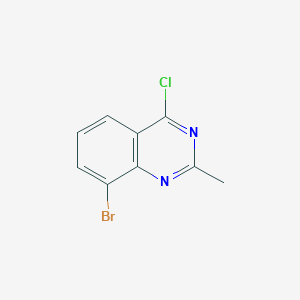



![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
